6,8-Difluoro-chroman-3-ylamine hydrochloride
Description
6,8-Difluoro-chroman-3-ylamine hydrochloride is a fluorinated chroman derivative featuring a primary amine group at the 3-position and fluorine substituents at the 6- and 8-positions of the chroman ring system. Chroman scaffolds are recognized for their structural versatility in medicinal chemistry, often serving as precursors for bioactive molecules or intermediates in heterocyclic synthesis . The hydrochloride salt form enhances aqueous solubility, a critical property for pharmacological applications.
Properties
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6;/h1,3,7H,2,4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEYBHVMUUQGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620022 | |
| Record name | 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677773-53-4 | |
| Record name | 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-chroman-3-ylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chroman derivative, which is then subjected to fluorination reactions to introduce fluorine atoms at the 6 and 8 positions.
Amination: The fluorinated chroman derivative undergoes amination at the 3 position to introduce the amine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-chroman-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms and the amine group can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6,8-Difluoro-chroman-3-ylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-chroman-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atoms can enhance its binding affinity and stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key features of 6,8-Difluoro-chroman-3-ylamine hydrochloride with structurally related compounds:
*Estimated based on structural analogs.
Key Observations:
Halogen Effects : Fluorine's electronegativity and smaller atomic radius compared to chlorine may enhance metabolic stability and reduce toxicity in the difluoro derivative .
Positional Isomerism: The 5,8-difluoro analog (vs.
Amine Functionalization : The primary amine in 6,8-difluoro-chroman-3-ylamine HCl contrasts with the methylamine group in the dichloro analog, affecting solubility and reactivity in downstream modifications .
Biological Activity
6,8-Difluoro-chroman-3-ylamine hydrochloride is a fluorinated derivative of chroman, a bicyclic compound that has garnered attention for its potential biological activities. This compound features two fluorine atoms at the 6 and 8 positions of the chroman ring, which enhances its chemical stability and biological activity. Its molecular formula is CHClFN, with a molecular weight of approximately 205.62 g/mol. The hydrochloride form improves its solubility in water and biological fluids, making it a candidate for various therapeutic applications.
1. Neuroprotective Properties
Research indicates that this compound exhibits neuroprotective properties. Studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Table 1: Neuroprotective Effects in Cell Models
| Study Reference | Cell Type | Concentration (µM) | Observed Effect |
|---|---|---|---|
| SH-SY5Y | 10 | Significant reduction in apoptosis | |
| PC12 | 5 | Enhanced cell viability under stress conditions |
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess broad-spectrum activity against various bacterial and fungal strains.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
These results indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents.
3. Anti-inflammatory Properties
In addition to its neuroprotective and antimicrobial effects, the compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokine production in various immune cell models.
Table 3: Anti-inflammatory Effects on Cytokine Production
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 100 | 30 | 70% |
| IL-6 | 80 | 20 | 75% |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets, including receptors and enzymes related to inflammation and neuroprotection.
5. Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- A study published in Journal of Medicinal Chemistry explored the design of derivatives based on chroman structures, identifying compounds with enhanced DPP-4 inhibitory activity, which is relevant for diabetes management .
- Another research effort focused on the synthesis and evaluation of fluorinated compounds for their antifungal properties, indicating that structural modifications can lead to improved efficacy against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
